(4-(1,2,4,5-Tetrazin-3-yl)phenyl)methanamine hydrochloride

概要

説明

(4-(1,2,4,5-Tetrazin-3-yl)phenyl)methanamine hydrochloride: is a chemical compound with the molecular formula C9H10ClN5. It is a derivative of 1,2,4,5-tetrazine and is known for its ability to undergo [4+2] Diels-Alder cycloaddition reactions with strained alkenes. This property makes it highly useful in bioorthogonal labeling and cell detection applications .

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of (4-(1,2,4,5-Tetrazin-3-yl)phenyl)methanamine hydrochloride typically involves the reaction of 4-(1,2,4,5-tetrazin-3-yl)benzaldehyde with ammonia or an amine source under acidic conditions to form the corresponding amine. The hydrochloride salt is then formed by treating the amine with hydrochloric acid .

Industrial Production Methods: Industrial production methods for this compound are not extensively documented, but they generally follow similar synthetic routes as laboratory methods, with optimizations for scale, yield, and purity. The reaction conditions are carefully controlled to ensure the formation of the desired product with minimal impurities .

化学反応の分析

Types of Reactions:

Diels-Alder Cycloaddition: (4-(1,2,4,5-Tetrazin-3-yl)phenyl)methanamine hydrochloride undergoes [4+2] Diels-Alder cycloaddition reactions with strained alkenes such as transcyclooctene, norbornene, and cyclopropene.

Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the amine group.

Common Reagents and Conditions:

Diels-Alder Cycloaddition: Typically performed in aqueous media at room temperature or slightly elevated temperatures.

Substitution Reactions: Common reagents include alkyl halides and acyl chlorides, with reactions often carried out in organic solvents such as dichloromethane or tetrahydrofuran.

Major Products:

Diels-Alder Cycloaddition: The major products are stable covalent linkages formed between the tetrazine and the strained alkene.

Substitution Reactions: The major products are substituted amines or amides, depending on the reagents used.

科学的研究の応用

Chemical Properties and Structure

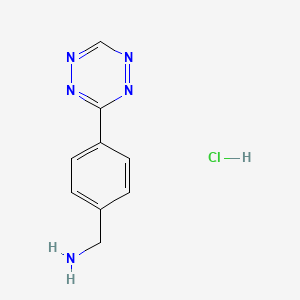

The compound is characterized by a tetrazine moiety that allows it to participate in inverse electron-demand Diels-Alder (iEDDA) reactions. Its structure can be represented as follows:

- Chemical Formula : C9H10ClN5

- Molecular Weight : 215.65 g/mol

- CAS Number : 1416711-59-5

Bioorthogonal Chemistry

Bioorthogonal reactions are crucial for labeling biomolecules within living systems without interfering with native biochemical processes. The tetrazine group in (4-(1,2,4,5-Tetrazin-3-yl)phenyl)methanamine hydrochloride enables rapid and selective reactions with strained alkenes or alkynes.

Applications:

- Protein Labeling : The compound can be utilized for site-specific labeling of proteins through tetrazine ligation strategies. This method allows researchers to visualize and track proteins in live cells, enhancing our understanding of cellular processes .

- Imaging Techniques : The use of tetrazine-based reactions in imaging provides a powerful tool for pretargeted imaging approaches. These methods improve the specificity and sensitivity of imaging modalities like PET (Positron Emission Tomography) and fluorescence microscopy .

Drug Delivery Systems

The compound is also being explored for its potential in drug delivery applications , particularly in cancer therapy.

Case Studies:

- Localized Drug Activation : Research has demonstrated that this compound can be used in conjunction with biopolymers to create localized drug activation systems. For instance, a study highlighted the use of tetrazine-modified biopolymers that capture protodrugs at tumor sites through iEDDA reactions, significantly reducing systemic toxicity associated with conventional chemotherapy .

- Enhanced Therapeutic Efficacy : In vivo studies indicated that the combination of this compound with other chemotherapeutic agents resulted in improved therapeutic outcomes compared to traditional methods. For example, a specific protodrug demonstrated antitumor activity when delivered locally using a tetrazine-based system .

Synthesis and Reaction Mechanisms

The synthesis of this compound involves several steps that can be optimized for yield and purity. The compound is often synthesized through methods involving the reaction of phenylmethanamine derivatives with tetrazine precursors.

Key Reactions:

作用機序

The primary mechanism of action for (4-(1,2,4,5-Tetrazin-3-yl)phenyl)methanamine hydrochloride involves its ability to undergo [4+2] Diels-Alder cycloaddition reactions with strained alkenes. This reaction is highly selective and efficient, forming stable covalent bonds and releasing dinitrogen as a byproduct . The molecular targets are typically strained alkenes, and the pathways involved include the formation of dihydropyrazine products .

類似化合物との比較

(4-(6-Methyl-1,2,4,5-tetrazin-3-yl)phenyl)methanamine hydrochloride: This compound has a similar structure but includes a methyl group, which can affect its reactivity and applications.

(3-(Piperidin-4-yl)phenyl)methanamine dihydrochloride: Another similar compound with a piperidine ring, used in different applications due to its distinct chemical properties.

Uniqueness: (4-(1,2,4,5-Tetrazin-3-yl)phenyl)methanamine hydrochloride is unique due to its high reactivity in Diels-Alder cycloaddition reactions, making it particularly valuable in bioorthogonal chemistry and cell detection applications .

生物活性

(4-(1,2,4,5-Tetrazin-3-yl)phenyl)methanamine hydrochloride is a compound that has garnered attention for its potential biological activity, particularly in cancer therapy and bioorthogonal chemistry. Tetrazines are known for their unique reactivity in inverse electron-demand Diels–Alder (IEDDA) reactions, which have applications in drug delivery and molecular imaging. This article provides an overview of the biological activity of this compound, supported by recent research findings and case studies.

The compound has the following chemical structure:

- Molecular Formula : C₉H₉N₅·HCl

- Molecular Weight : 210.66 g/mol

The primary mechanism through which this compound exerts its biological effects is through its participation in bioorthogonal reactions. The tetrazine moiety reacts rapidly with trans-cyclooctene (TCO), allowing for selective targeting of cancer cells. This reaction can be utilized in various therapeutic strategies, including localized drug activation at tumor sites.

Antitumor Activity

Recent studies have demonstrated the compound's potential in cancer treatment. For instance, it has been incorporated into a platform known as CAPAC (click activated protodrugs against cancer), which allows for localized activation of cytotoxic drugs at tumor sites. This method significantly reduces systemic toxicity compared to conventional chemotherapy:

Bioorthogonal Applications

Tetrazines have been extensively studied for their use in bioorthogonal chemistry. The rapid reaction kinetics with TCO allow for efficient labeling and imaging of biological targets:

Case Study 1: CAPAC Platform

In a study involving the CAPAC platform, researchers utilized this compound to enhance the delivery of protodrugs directly to tumor sites. This approach demonstrated a maximum tolerated dose significantly higher than conventional doxorubicin when tested in mouse models, suggesting improved efficacy and reduced side effects .

Case Study 2: HSET Inhibition

Another study focused on the role of tetrazine derivatives in inhibiting HSET (KIFC1), a protein critical for the survival of certain cancer cells. The introduction of this compound led to increased multipolarity in mitotic spindles among treated cancer cells, indicating a potential pathway for inducing cell death in tumorigenic contexts .

特性

IUPAC Name |

[4-(1,2,4,5-tetrazin-3-yl)phenyl]methanamine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9N5.ClH/c10-5-7-1-3-8(4-2-7)9-13-11-6-12-14-9;/h1-4,6H,5,10H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FAAUXGMWUKVOPI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CN)C2=NN=CN=N2.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10ClN5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

223.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1416711-59-5, 1345866-68-3 | |

| Record name | [4-(1,2,4,5-tetrazin-3-yl)phenyl]methanamine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1345866-68-3 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the role of (4-(1,2,4,5-Tetrazin-3-yl)phenyl)methanamine hydrochloride in the development of targeted ultrasound microbubbles?

A1: In the cited study [], this compound serves as a precursor for synthesizing a biotinylated tetrazine derivative. This derivative (compound 5 in the paper) is then used to functionalize commercially available streptavidin-coated microbubbles (MBs). The tetrazine moiety on the MBs enables a highly specific reaction with trans-cyclooctene (TCO) groups. This bioorthogonal reaction allows researchers to attach the functionalized MBs to cells pretargeted with TCO-conjugated antibodies.

Q2: What are the advantages of using the inverse-electron-demand Diels-Alder reaction between tetrazines and trans-cyclooctene in this context?

A2: The inverse-electron-demand Diels-Alder reaction between tetrazines and trans-cyclooctene is highly selective and proceeds rapidly under physiological conditions []. This bioorthogonality ensures that the tetrazine-functionalized MBs react specifically with the TCO-modified antibodies, minimizing off-target binding and increasing the accuracy of the targeting strategy. The fast reaction kinetics are particularly beneficial in vivo, where the short half-life of MBs necessitates rapid localization and binding for effective imaging.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。